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2,6-Dichloropyridine-3-carbothioamide
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Overview
Description
2,6-Dichloropyridine-3-carbothioamide is a chemical compound with the molecular formula C6H4Cl2N2S and a molecular weight of 207.08 g/mol It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a carbothioamide group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloropyridine-3-carbothioamide can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, followed by purification steps to isolate the desired compound. The reaction conditions often include the use of chlorinating agents such as chlorine gas or phosphoryl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonamides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloropyridine-3-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloropyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-dichloropyridine-3-carbothioamide include:
2,6-Dichloropyridine: A precursor in the synthesis of this compound.
2,6-Dichloropyridine-3-carboxylic acid: Another derivative of 2,6-dichloropyridine with different functional groups.
2,6-Pyridinedicarbonyl dichloride: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
2,6-Dichloropyridine-3-carbothioamide is a pyridine derivative characterized by the presence of two chlorine atoms at the 2nd and 6th positions and a carbothioamide group at the 3rd position. This unique structure imparts distinct chemical properties that have garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄Cl₂N₂S. The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | C₆H₄Cl₂N₂S |
Chlorine Positions | 2nd and 6th |
Functional Group | Carbothioamide at the 3rd position |
This arrangement contributes to its reactivity and potential interactions with biological molecules.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. It may inhibit critical enzymes necessary for microbial survival, thereby demonstrating antimicrobial effects. The compound's interaction with nucleophiles in biological systems suggests further avenues for research into its biochemical pathways.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes some key findings:
Pathogen | Activity Observed | Reference |
---|---|---|
Escherichia coli | Inhibition of growth | |
Candida albicans | Antifungal activity | |
Staphylococcus aureus | Moderate antibacterial effects |
These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains.
Case Studies
A study focused on the efficacy of this compound as an antifungal agent demonstrated its effectiveness against Candida species. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests it could be a viable candidate for further development into antifungal medications .
Synthesis and Applications
The synthesis of this compound typically involves substitution reactions that allow for the introduction of the carbothioamide group. Its applications extend beyond medicinal uses; it serves as an intermediate in the synthesis of more complex organic molecules and is utilized in agrochemicals and dyes.
Properties
Molecular Formula |
C6H4Cl2N2S |
---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
2,6-dichloropyridine-3-carbothioamide |
InChI |
InChI=1S/C6H4Cl2N2S/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) |
InChI Key |
GZHHTHHWYAEPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=S)N)Cl)Cl |
Origin of Product |
United States |
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